molecular formula C8H8N2O B6300633 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol CAS No. 2231675-71-9

1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol

Cat. No. B6300633
CAS RN: 2231675-71-9
M. Wt: 148.16 g/mol
InChI Key: AYSNBYSFUPALMI-UHFFFAOYSA-N
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Description

“1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol” is a heterocyclic compound . It is a part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridines . These compounds have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The chemical modification of these compounds, such as the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, can lead to a large increase in their biological activity .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques. The empirical formula of “this compound” is C8H8N2O, and its molecular weight is 148.16 .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are complex and can vary depending on the specific derivative and reaction conditions. For example, amino groups can be introduced onto the 6-position of 7-azaindole to form multidentate agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, it is a solid compound .

Scientific Research Applications

1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol has been studied for its potential applications in the fields of medicine, biology, and chemistry. In medicine, this compound has been studied for its potential use as an anti-inflammatory agent, an antifungal agent, and an antitumor agent. In biology, this compound has been studied for its potential use in the development of new enzymes and proteins. In chemistry, this compound has been studied for its potential use in the synthesis of new molecules.

Mechanism of Action

The exact mechanism of action of 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol is not yet fully understood. However, it is believed that this compound acts as a chelating agent, binding to metals such as iron, copper, and zinc in order to form complexes. These complexes can then interact with other molecules in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of effects on biochemical and physiological processes. In vitro studies have found that this compound can inhibit the growth of bacteria and fungi, as well as the proliferation of cancer cells. In vivo studies have found that this compound can reduce inflammation, reduce pain, and improve the function of the immune system.

Advantages and Limitations for Lab Experiments

1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. However, this compound also has several limitations. It is not very soluble in organic solvents, and it can be toxic to some organisms.

Future Directions

The potential future directions for 1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol are numerous. Researchers are currently exploring its potential use in the development of new drugs and therapies, as well as its potential applications in the fields of biotechnology and nanotechnology. Additionally, researchers are exploring its potential use as a catalyst for various chemical reactions, and its potential use in the development of new materials. Finally, researchers are exploring its potential use in the development of new enzymes and proteins, as well as its potential use in the synthesis of new molecules.

Synthesis Methods

1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol can be synthesized using several different methods. The most common method involves the condensation of pyrrolidine and formaldehyde in an acidic medium. This reaction produces this compound and formic acid as byproducts. Other methods for producing this compound include the reaction of pyrrolidine with ethyl acetoacetate in the presence of a base, and the reaction of pyrrolidine and 2-chloro-1,3-diphenylpropane in the presence of a base.

properties

IUPAC Name

1-methylpyrrolo[3,2-b]pyridin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-3-2-7-8(10)4-6(11)5-9-7/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSNBYSFUPALMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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